4SC-202 (Domatinostat) is an orally bioavailable, small molecule inhibitor of HDACs 1, 2, and 3, as well as LSD1. [, , ] It is currently undergoing clinical trials for various cancer treatments. [, ] This document will focus on the scientific research applications of 4SC-202, excluding information related to drug use, dosage, and side effects.
4SC-202, also known as domatinostat, is a novel compound that functions primarily as an inhibitor of class I histone deacetylases and lysine-specific histone demethylase 1A. This compound has garnered attention for its potential therapeutic applications in various hematological malignancies, including cutaneous T cell lymphoma and myelodysplastic syndromes. By modulating epigenetic mechanisms, 4SC-202 aims to alter gene expression profiles associated with cancer progression.
The synthesis of 4SC-202 involves the creation of a benzamide structure that incorporates specific functional groups conducive to inhibiting histone deacetylases and lysine-specific demethylases. While the precise synthetic pathway has not been extensively detailed in the available literature, it generally follows established methodologies for synthesizing similar compounds in medicinal chemistry. The compound's synthesis typically includes:
The molecular formula of 4SC-202 is C_16H_18N_2O_2, with a molecular weight of approximately 270.33 g/mol. The structure features a benzamide backbone with additional functional groups that facilitate its interaction with target proteins involved in epigenetic regulation.
Key structural characteristics include:
4SC-202 primarily engages in biochemical reactions that inhibit the activity of histone deacetylases and lysine-specific demethylase 1A. The inhibition mechanism involves:
In experimental settings, 4SC-202 has shown cytotoxic effects across various cancer cell lines, indicating its potential as an effective therapeutic agent.
The mechanism of action of 4SC-202 is multifaceted:
The physical properties of 4SC-202 include:
Chemical properties include:
4SC-202 has been evaluated for its potential applications in treating various cancers:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4